molecular formula C14H13ClO2 B3133392 2-(6-methoxynaphthalen-2-yl)propanoyl Chloride CAS No. 38835-18-6

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride

Cat. No.: B3133392
CAS No.: 38835-18-6
M. Wt: 248.7 g/mol
InChI Key: UODROGXCIVAQDJ-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is an acid chloride derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, serving as a crucial synthetic intermediate in medicinal and organic chemistry . Its primary research value lies in its high reactivity, allowing for the facile synthesis of novel amide and hydrazide derivatives under Schotten-Baumann conditions for structure-activity relationship (SAR) studies . Researchers utilize this compound to create hybrid molecules and prodrugs aimed at enhancing the therapeutic profile of the parent drug, for instance, by reducing the gastrointestinal toxicity associated with the free carboxylic acid group of naproxen . Synthesized compounds derived from this reagent have demonstrated significant anti-inflammatory and analgesic potency in pharmacological studies, in some cases exceeding the activity of the reference drug naproxen, while also showing promising antibacterial and anticancer effects in preliminary screenings . The compound is typically handled in a cold-chain and stored at refrigerated temperatures (2-8°C) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODROGXCIVAQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride typically involves the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 6-methoxy-2-naphthoic acid

    Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

    Solvent: Anhydrous dichloromethane (DCM)

    Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the formation of this compound as the main product .

Chemical Reactions Analysis

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is highly reactive due to the presence of the acyl chloride group. It undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: : The acyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in anhydrous solvents like DCM or tetrahydrofuran (THF) at low temperatures.

      Products: Amides, esters, thioesters

  • Hydrolysis: : In the presence of water or moisture, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

      Reagents: Water

      Conditions: Ambient temperature

      Products: 6-methoxy-2-naphthoic acid

  • Reduction: : The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Organic Synthesis

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for creating various derivatives that can be tailored for specific applications.

Reaction TypeDescription
Nucleophilic SubstitutionUsed to introduce different nucleophiles at the carbonyl carbon.
Coupling ReactionsCan be utilized in coupling reactions to form larger, complex molecules.

Recent studies have investigated the biological properties of this compound, particularly its potential as an antimicrobial and anti-inflammatory agent.

Case Studies:

  • A study highlighted its efficacy against certain bacterial strains, indicating its potential as a lead compound in antibiotic development.
  • Another investigation focused on its anti-inflammatory properties, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects due to its ability to interact with various biological targets.

Applications:

  • Drug Development: It serves as a precursor for synthesizing novel pharmaceuticals aimed at treating infections or inflammatory diseases.
  • Prodrugs: Research has indicated that derivatives of this compound can function as nitric oxide-releasing prodrugs, enhancing therapeutic efficacy while reducing side effects associated with traditional drugs.

Mechanism of Action

The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and conjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Synthesis Method Key Applications/Biological Activity Reference ID
This compound Reaction of naproxen with SOCl₂ in toluene Intermediate for amide synthesis
N-(3-Chlorophenethyl)propanamide Schotten-Baumann reaction with 3-chlorophenethylamine Model compound for NSAID hybrid molecules
N-(2,2-Diphenylethyl)propanamide DCC-mediated coupling with diphenylethylamine Pharmaceutical candidate (structural novelty)
N-Phenylpropanamide Derivatives (NAJ1-NAJ8) Silicon tetrachloride-mediated coupling with anilines Anti-inflammatory and antimicrobial agents
Hydrazone Derivatives (3a-n, 4a-n) Reflux with aldehydes in ethanol Anticancer candidates (preclinical study)
Bis[2-(6-methoxynaphthalen-2-yl)propanoate] complexes Metal coordination (Ni, Cu, Zn, Sn) Photostabilizers for PMMA polymers

Stability and Handling

  • Acyl Chloride : Moisture-sensitive, requiring anhydrous conditions during synthesis .
  • Amides : Chemically stable, enabling long-term storage and pharmacological testing .

Biological Activity

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride, also known by its CAS number 38835-18-6, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a naphthalene ring substituted with a methoxy group and a propanoyl chloride moiety. Its unique structure suggests possible interactions with biological targets, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C12H11ClO2, and it possesses the following properties:

PropertyValue
Molecular Weight222.67 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
StructureChemical Structure

The biological activity of this compound may involve its ability to act as an acylating agent, which can modify proteins and enzymes through acylation. This modification can potentially influence various biochemical pathways, including those involved in inflammation and cellular signaling.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of compounds related to this compound. For instance, derivatives of naproxen that incorporate similar structural motifs have shown promising anti-inflammatory effects in vitro. These studies suggest that compounds with naphthalene and propanoyl functionalities can inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic uses in inflammatory diseases .

Antimicrobial Activity

Research on related compounds has demonstrated antimicrobial properties. For example, derivatives containing the naphthalene moiety have exhibited activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

  • Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of naproxen linked to naphthalene structures, including this compound. These derivatives were tested for anti-inflammatory activity using animal models, showing significant reduction in inflammation markers compared to controls .
  • Fragment-Based Screening : In a study focusing on ligand discovery, compounds similar to this compound were screened for their ability to modulate specific protein targets involved in inflammation. Results indicated that certain derivatives could effectively inhibit target proteins at low micromolar concentrations, suggesting their potential as lead compounds for drug development .

Potential Applications

The biological activities associated with this compound suggest several potential applications:

  • Anti-inflammatory Drugs : Given its structural similarities to known anti-inflammatory agents, it may serve as a scaffold for developing new therapeutics targeting inflammatory diseases.
  • Antimicrobial Agents : Its efficacy against bacterial strains opens avenues for exploring its use in treating infections.
  • Chemical Probes : The compound's ability to modify biological targets makes it suitable for use in biochemical studies aimed at understanding disease mechanisms.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(6-methoxynaphthalen-2-yl)propanoyl chloride from its precursor?

Answer: The synthesis typically involves treating naproxen [(+)-2-(6-methoxy-2-naphthyl)propionic acid] with oxalyl chloride under anhydrous conditions. Key steps include:

  • Dissolving naproxen in a solvent like dichloromethane or DMF.
  • Adding oxalyl chloride (2–5 equivalents) dropwise at 0–25°C.
  • Stirring for 1–2 hours under nitrogen to ensure complete conversion to the acyl chloride.
  • Removing excess oxalyl chloride and solvent under reduced pressure.
    Critical factors include moisture exclusion (to prevent hydrolysis) and stoichiometric control to minimize side reactions. The reaction progress can be monitored via TLC or FTIR for carbonyl stretching frequencies (~1800 cm⁻¹ for acyl chlorides) .

Q. How can the purity of this compound be validated after synthesis?

Answer: Purity assessment requires a combination of techniques:

  • NMR spectroscopy : Look for characteristic peaks (e.g., δ ~2.8–3.2 ppm for the methylene group adjacent to the carbonyl chloride).
  • FTIR : Confirm the presence of C=O stretching (~1800 cm⁻¹) and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 244.1332 for [C₁₄H₁₃ClO₂ + H]⁺).
  • Elemental analysis : Match calculated and observed C/H/N/Cl percentages.
    Contaminants like unreacted naproxen or hydrolysis products (carboxylic acid) should be quantified using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystal growth : Recrystallize the compound from a solvent like ethyl acetate/hexane.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<5%), bond length/angle accuracy, and electron density maps.
    A case study on the morpholine derivative of naproxen (a related compound) revealed torsional angles of 72.3° between the naphthyl and propionyl groups, critical for understanding steric effects in subsequent reactions .

Q. How can computational docking studies predict the reactivity of this compound with biological targets?

Answer: Molecular docking workflows involve:

  • Ligand preparation : Optimize the 3D structure of the acyl chloride using PM6 semi-empirical methods (e.g., MOPAC16).
  • Receptor selection : Import target protein structures (e.g., EGFR kinase) from the PDB.
  • Docking software : Use AutoDock Vina or MOE with London dG scoring.
  • Analysis : Cluster poses based on binding energy (ΔG) and hydrogen-bond interactions.
    For example, derivatives of this compound showed strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrophobic interactions with Leu694 and Val702, validated by MD simulations .

Q. How should researchers address contradictions in spectroscopic data for acyl chloride intermediates?

Answer: Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:

  • Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C.
  • Complementary techniques : Use X-ray crystallography to resolve ambiguities in NOESY or HSQC data.
    For instance, conflicting NOE correlations in a naproxen derivative were resolved by SCXRD, confirming a syn-periplanar conformation of the methoxy and propionyl groups .

Methodological Considerations

Q. What precautions are essential when handling this compound in aqueous reactions?

Answer:

  • Moisture control : Use anhydrous solvents (e.g., THF, DCM) and a nitrogen atmosphere.
  • Quenching : Slowly add reactions to ice-cold NaHCO₃ to neutralize HCl byproducts.
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a fume hood due to lachrymatory and corrosive hazards.
  • Waste disposal : Collect acyl chloride waste in sealed containers with neutralizing agents (e.g., sodium bicarbonate) .

Data Presentation Guidelines

  • Synthetic procedures : Report yields, purity metrics (e.g., NMR/HRMS), and failure conditions (e.g., hydrolysis in humid air).
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and cite SHELXL refinement parameters .
  • Computational data : Include docking scores, RMSD values, and visualization of key binding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-methoxynaphthalen-2-yl)propanoyl Chloride
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2-(6-methoxynaphthalen-2-yl)propanoyl Chloride

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